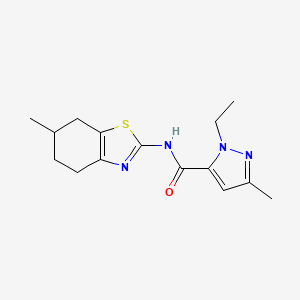

1-ethyl-3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-ethyl-5-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS/c1-4-19-12(8-10(3)18-19)14(20)17-15-16-11-6-5-9(2)7-13(11)21-15/h8-9H,4-7H2,1-3H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSUUNQSPGKORY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(S2)CC(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the thiazole moiety. Common reagents used in these reactions include hydrazines, thioamides, and various alkylating agents. The reaction conditions usually involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-ethyl-3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 1-ethyl-3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

- 1-ethyl-3-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide

- 1-ethyl-3-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 1-ethyl-3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. These features include the position of the carboxamide group and the specific arrangement of the pyrazole and thiazole rings.

Biological Activity

The compound 1-ethyl-3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide (referred to as Compound A ) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by a complex structure that includes a pyrazole ring and a benzothiazole moiety. The molecular formula is with a molecular weight of approximately 240.32 g/mol. The presence of both hydrophobic and polar functional groups in its structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to Compound A exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been reported to show activity against various strains of bacteria and fungi. In vitro tests demonstrated that these compounds can inhibit the growth of pathogens at micromolar concentrations.

| Compound | Activity | IC50 (μM) |

|---|---|---|

| Compound A | Antimicrobial | TBD |

| Benzothiazole Derivative X | Antibacterial | 7.7 ± 0.8 |

| Benzothiazole Derivative Y | Antifungal | 9.2 ± 1.5 |

Anti-tubercular Activity

A review highlighted the anti-tubercular activity of benzothiazole-based compounds, suggesting that modifications to the benzothiazole structure can enhance efficacy against Mycobacterium tuberculosis. Compound A's structural similarities may imply potential effectiveness in this area.

The proposed mechanism for the biological activity of Compound A involves interaction with specific enzymes or receptors in microbial cells. For example, docking studies have shown that similar compounds can bind effectively to enzyme active sites, disrupting their function and leading to cell death.

Case Study 1: In Vitro Evaluation

In a controlled laboratory setting, Compound A was tested for its antimicrobial efficacy against several bacterial strains. The results indicated a promising inhibitory effect at concentrations lower than those required for standard antibiotics.

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of pyrazole derivatives revealed that modifications in the side chains significantly influence biological activity. For instance, increasing the hydrophobicity of the alkyl group improved membrane permeability and enhanced antimicrobial activity.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer:

Synthesis optimization requires precise control of reaction parameters:

- Temperature and pH : Adjusting these parameters minimizes side reactions. For example, maintaining temperatures between 50–80°C and neutral pH (6–8) improves selectivity .

- Catalysts and Solvents : Use polar aprotic solvents (e.g., DMF, THF) and catalysts like Pd(PPh₃)₄ or K₂CO₃ to enhance coupling efficiency .

- Reaction Time Monitoring : Real-time tracking via TLC or HPLC ensures reaction completion before byproduct formation .

- Purification : Recrystallization (ethanol or toluene) or column chromatography (silica gel, ethyl acetate/hexane) isolates the pure product .

Basic Question: What analytical techniques are most effective for confirming structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and stereochemistry. For example, pyrazole protons typically appear at δ 6.5–8.0 ppm, while benzothiazole signals occur at δ 1.5–3.0 ppm (tetrahydro environment) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- Elemental Analysis : Validates C, H, N, S content within ±0.3% of calculated values .

- IR Spectroscopy : Detects carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .

Advanced Question: How can reaction kinetics and mechanistic studies elucidate formation pathways?

Methodological Answer:

- Kinetic Monitoring : Use in situ FTIR or UV-Vis spectroscopy to track intermediate concentrations over time. For example, azide intermediates in Huisgen cycloadditions show distinct absorbance peaks .

- Isotopic Labeling : Introduce ¹⁵N or ²H isotopes to trace bond formation in amide coupling or cyclization steps .

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and activation energies for key steps like ring closure .

Advanced Question: How can computational methods accelerate reaction design for this compound?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian software) predict feasible pathways for benzothiazole-pyrazole coupling, reducing trial-and-error experiments .

- Machine Learning : Train models on existing reaction databases to predict optimal solvents, catalysts, or temperatures for amide bond formation .

- Docking Simulations : Pre-screen synthetic routes by simulating interactions between intermediates and catalytic sites (e.g., Pd catalysts in cross-coupling) .

Advanced Question: How should researchers resolve contradictory spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Multi-Technique Validation : Cross-check NMR data with HSQC, COSY, or NOESY to distinguish tautomers or conformational isomers .

- Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., unreacted precursors) that may skew spectral interpretations .

- Dynamic Effects : Consider temperature-dependent NMR to identify rotamers or hydrogen-bonding shifts in the tetrahydrobenzothiazole ring .

Advanced Question: What strategies improve low yields in coupling reactions during synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design identified DMF as optimal for Suzuki-Miyaura couplings .

- Microwave Assistance : Reduce reaction times and improve yields (e.g., 20% increase in amidation under microwave irradiation) .

- Protecting Groups : Temporarily block reactive sites (e.g., -NH₂ on benzothiazole) to prevent side reactions during pyrazole coupling .

Basic Question: What purification techniques are suitable for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol-water mixtures (7:3 v/v) to remove hydrophilic impurities; yields crystals with >95% purity .

- Flash Chromatography : Optimize mobile phase (e.g., gradient elution with CH₂Cl₂/MeOH) to separate regioisomers .

- Centrifugal Partition Chromatography : Effective for gram-scale purification of polar intermediates .

Advanced Question: How can molecular docking predict biological interactions?

Methodological Answer:

- Target Preparation : Prepare protein structures (e.g., kinases or GPCRs) using AutoDock Tools, removing water molecules and adding polar hydrogens .

- Ligand Docking : Simulate binding modes of the compound’s amide and benzothiazole moieties to active sites. For example, π-π stacking between pyrazole and tyrosine residues enhances affinity .

- Free Energy Calculations : Use MM/GBSA to rank binding poses and validate with experimental IC₅₀ values from enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.